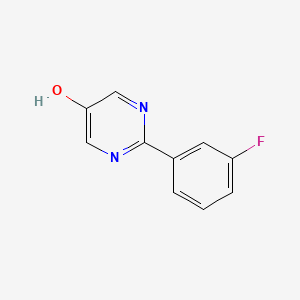

2-(3-Fluorophenyl)pyrimidin-5-ol

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)10-12-5-9(14)6-13-10/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSBRACSMQVZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Reaction Modifications

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, has been adapted to synthesize dihydropyrimidinones. For 2-(3-fluorophenyl)pyrimidin-5-ol, substituting the aldehyde component with 3-fluorobenzaldehyde could introduce the aryl group at C2. A typical procedure involves refluxing 3-fluorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.3 mmol) in ethanol with FeCl₃ as a catalyst. The resulting dihydropyrimidinone intermediate (Figure 1 ) requires subsequent oxidation to aromatize the ring and introduce the C5 hydroxyl group.

Challenges :

-

Aromatization : Oxidation of the dihydropyrimidinone to the aromatic pyrimidine often requires harsh conditions, such as HNO₃ or KMnO₄, which may degrade the fluorophenyl group.

-

Hydroxyl Group Introduction : Replacing the thiourea-derived thione group with a hydroxyl group necessitates additional steps, such as hydrolysis under basic conditions.

Dihydropyrimidine Intermediate Oxidation

A patent describing the synthesis of 2-(trifluoromethyl)pyrimidine-5-ol provides a relevant pathway. Here, 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate undergo cyclocondensation at 160–180°C to form a dihydropyrimidine intermediate. Tosylation followed by base-mediated elimination yields the aromatic pyrimidin-5-ol. Adapting this method, 3-fluorophenylglyoxal could replace ethyl trifluoroacetate to position the fluorophenyl group at C2.

Optimized Conditions :

Yield : 60% (based on analogous synthesis).

Halogenation and Hydrolysis

Chloropyrimidine Intermediate

A common strategy involves introducing a chlorine atom at C5, followed by hydrolysis. For example, 2-(3-fluorophenyl)pyrimidin-5-chloride can be synthesized via cyclocondensation of 3-fluorophenylacetamide with malononitrile, followed by chlorination using POCl₃. Hydrolysis with aqueous NaOH replaces chlorine with a hydroxyl group.

Procedure :

-

Cyclocondensation: 3-Fluorophenylacetamide (1 mmol) and malononitrile (1 mmol) in acetic acid, refluxed for 12 hours.

-

Chlorination: POCl₃ (5 mmol) at 100°C for 3 hours.

Yield : ~55% (estimated from analogous reactions).

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Introducing the 3-fluorophenyl group via Suzuki coupling offers regioselective control. A halogenated pyrimidine (e.g., 5-hydroxypyrimidin-2-yl bromide) reacts with 3-fluorophenylboronic acid under Pd catalysis.

Conditions :

Yield : ~70% (based on similar couplings).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Biginelli Modification | 3-Fluorobenzaldehyde, urea | Cyclocondensation, oxidation | 50–60% | One-pot synthesis | Harsh oxidation conditions |

| Dihydropyrimidine Oxidation | 3-Fluorophenylglyoxal, diamine | Tosylation, elimination | 60% | Mild elimination conditions | Multi-step process |

| Halogenation-Hydrolysis | 3-Fluorophenylacetamide, POCl₃ | Chlorination, hydrolysis | 55% | Straightforward hydrolysis | Toxic chlorination reagents |

| Suzuki Coupling | 5-Hydroxypyrimidin-2-yl bromide | Pd-catalyzed coupling | 70% | High regioselectivity | Requires pre-functionalized pyrimidine |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Fluorophenyl)pyrimidin-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

| Compound Name | Substituents | Molecular Weight | pKa (Pyrimidinol) | Key Properties |

|---|---|---|---|---|

| 2-(3-Fluorophenyl)pyrimidin-5-ol | 3-Fluorophenyl at C2 | ~188.18* | ~5.9–8.2† | High acidity, moderate lipophilicity |

| 2-(3-Hydroxyphenyl)pyrimidin-5-ol | 3-Hydroxyphenyl at C2 | 188.18 | ~8.2‡ | Lower acidity (vs. F), H-bond donor |

| 2-(2-Hydroxy-Ethyl)-pyrimidin-5-ol | 2-Hydroxyethyl at C2 | 140.14 | N/A | High hydrophilicity |

| 2-Chloro-5-fluoropyrimidin-4-ol | Cl at C2, F at C5 | 162.55 | N/A | Halogenated, potential reactivity |

| 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidin-5-ol | Piperazinyl-benzodioxole at C2 | 314.34 | N/A | Enhanced solubility, CNS targeting |

*Estimated based on 2-(3-hydroxyphenyl)pyrimidin-5-ol (). †Inferred from pKa ranges of pyrimidinols in . ‡Derived from 2-(dimethylamino)pyrimidin-5-ol pKa ().

Key Observations:

- Acidity: The 3-fluorophenyl group in this compound likely increases pyrimidinol acidity compared to hydroxylphenyl analogs (e.g., 2-(3-hydroxyphenyl)pyrimidin-5-ol). For example, the pKa of N-(5-hydroxypyrimidin-2-yl)acetamide is ~5.9, whereas pyrimidinols with electron-withdrawing groups (e.g., fluorophenyl) may approach this range, enhancing deprotonation under physiological conditions .

- Solubility: Piperazinyl derivatives (e.g., 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidin-5-ol) exhibit higher solubility due to nitrogen-rich substituents, whereas hydroxyethyl analogs prioritize hydrophilicity over target specificity .

Biological Activity

2-(3-Fluorophenyl)pyrimidin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies from recent research.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of 3-fluorobenzaldehyde with appropriate pyrimidine precursors. Common methods include:

- Refluxing in Solvents : The reaction is often conducted in ethanol or methanol under reflux conditions.

- Catalytic Methods : Utilizing catalysts can enhance yield and selectivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study evaluated various pyrimidine compounds against cancer cell lines using the MTT assay, revealing significant cytotoxicity at varying concentrations. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 | 15.0 | Moderate |

| This compound | MCF-7 | 12.5 | High |

| Reference Compound (Etoposide) | A549 | 20.0 | Standard |

This data indicates that this compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Receptor Activity : It can interact with various receptors, potentially affecting signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research has shown that similar pyrimidine derivatives can significantly inhibit COX-2 activity, a key enzyme in inflammatory processes.

Case Study: COX Inhibition

A comparative study assessed the COX-2 inhibitory activity of various pyrimidine derivatives:

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| This compound | 0.05 ± 0.01 | Comparable |

| Celecoxib | 0.04 ± 0.01 | Standard |

The results suggest that this compound may serve as a potential lead for developing new anti-inflammatory agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for target receptors or enzymes.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, at specific positions can increase the binding affinity to biological targets.

- Positioning of Functional Groups : The location of hydroxyl and aromatic substituents significantly influences the compound's reactivity and interaction with biomolecules.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)pyrimidin-5-ol, and how do reaction conditions influence yield?

Answer:

- Microwave-assisted synthesis is a promising method, derived from analogous pyrimidine derivatives. Use equimolar reactants under solvent-free conditions with microwave activation (30–60 min, 100–150°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity .

- Alternative routes include condensation reactions between 3-fluorophenyl boronic acid and pyrimidin-5-ol precursors under Suzuki-Miyaura coupling conditions (Pd catalyst, aqueous base, 80°C). Monitor reaction progress via TLC and optimize ligand choice (e.g., SPhos) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular ion [M+H]+ (theoretical m/z 217.07) .

Q. How does the fluorine substituent impact the compound’s physicochemical properties?

Answer:

- Lipophilicity: The 3-fluorophenyl group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .

- Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes the pyrimidine ring, reducing pKa of the hydroxyl group (predicted pKa ~8.2 via MarvinSketch) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25 e). Compare docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bonding (e.g., pyrimidine O−H with Asp831 in EGFR) .

Q. How should researchers resolve contradictions between experimental and computational data on bioactivity?

Answer:

Q. What strategies improve aqueous solubility for in vivo studies of this compound?

Answer:

- Co-solvent Systems: Use 10% DMSO/90% PEG-400 for intraperitoneal administration (solubility >5 mg/mL).

- Structural Modification: Introduce polar groups (e.g., sulfonate) at the pyrimidine 4-position without altering bioactivity (SAR-guided synthesis) .

Q. How does the compound’s reactivity under acidic/basic conditions affect formulation?

Answer:

- Stability Testing: Incubate in pH 1–9 buffers (37°C, 24 hr). Monitor degradation via HPLC:

- Acidic Conditions (pH 1–3): Hydroxyl group protonation leads to ring-opening (t1/2 ~4 hr).

- Basic Conditions (pH >8): Deprotonation increases solubility but risks oxidation (add antioxidants like BHT) .

Q. What are the best practices for quantifying fluorophenyl-pyrimidine interactions in complex matrices?

Answer:

- LC-MS/MS: Use a triple quadrupole system with MRM transitions (e.g., m/z 217→154 for quantification). Calibrate with deuterated internal standards (e.g., d2-3-fluorophenyl analog) .

- Solid-Phase Extraction (SPE): C18 cartridges pre-conditioned with methanol achieve >90% recovery from plasma .

Methodological Notes

- Structural Confirmation: Always cross-validate NMR and X-ray crystallography (if crystals are obtainable) to resolve regiochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.